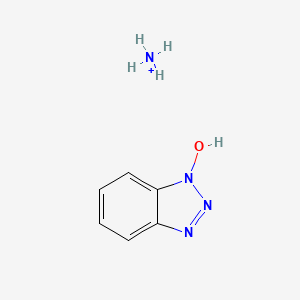

1-hydroxybenzotriazole ammonium salt

Beschreibung

BenchChem offers high-quality 1-hydroxybenzotriazole ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-hydroxybenzotriazole ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H9N4O+ |

|---|---|

Molekulargewicht |

153.16 g/mol |

IUPAC-Name |

azanium;1-hydroxybenzotriazole |

InChI |

InChI=1S/C6H5N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H3/p+1 |

InChI-Schlüssel |

URQAMACHHWVNRD-UHFFFAOYSA-O |

Kanonische SMILES |

C1=CC=C2C(=C1)N=NN2O.[NH4+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Deep Dive: 1-Hydroxybenzotriazole Ammonium Salt

The following technical guide details the properties, mechanism, and applications of 1-hydroxybenzotriazole ammonium salt.

Dual-Function Reagent for Carboxamide Synthesis & Bio-Active Research

Executive Summary

1-Hydroxybenzotriazole ammonium salt (CAS: 63307-62-0) is a specialized derivative of the classical peptide coupling additive HOBt. Unlike standard HOBt hydrate, which serves primarily to suppress racemization during peptide elongation, the ammonium salt functions as a dual-purpose reagent : it acts simultaneously as an activation additive and a stoichiometric source of nucleophilic ammonia.

This unique property makes it the reagent of choice for the efficient conversion of carboxylic acids to primary amides (

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

| Property | Specification |

| Chemical Name | 1-Hydroxybenzotriazole ammonium salt |

| Synonyms | HOBt.NH3; Ammonium 1-hydroxybenzotriazolate |

| CAS Number | 63307-62-0 |

| Molecular Formula | |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | High solubility in water, DMF, DMSO; limited in |

| Explosive Hazard | Lower sensitivity than anhydrous HOBt, but retains energetic benzotriazole core.[1] |

Structural Distinction

While HOBt is typically supplied as a monohydrate (~12% water) to desensitize its explosive properties, the ammonium salt stabilizes the benzotriazole moiety through ionic bonding.

-

Anhydrous HOBt: High-energy, friction-sensitive (Class 1.3 Explosive).

-

HOBt Hydrate: Desensitized, safer handling (Class 4.1 Flammable Solid).

-

HOBt Ammonium Salt: Ionic lattice provides stability; acts as a solid-state ammonia equivalent.

Synthetic Application: Primary Amide Synthesis

The primary synthetic utility of HOBt ammonium salt is the direct amidation of carboxylic acids. In standard peptide coupling, HOBt is used with a carbodiimide (e.g., EDC, DCC) and an external amine. When the ammonium salt is used, it provides the amine source in situ.

Mechanism of Action

The reaction proceeds through a "self-assembling" transition state where the activation and nucleophilic attack are coupled.

-

Activation: The carboxylic acid reacts with the carbodiimide (e.g., EDC) to form the unstable O-acylisourea.

-

Trans-esterification: The benzotriazole anion (

) from the salt attacks the intermediate, forming the activated -

Ammonium Dissociation: The ammonium counter-ion (

) exists in equilibrium with free ammonia ( -

Aminolysis: The liberated ammonia—held in close proximity within the solvent cage—attacks the active ester to yield the primary amide.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the conversion of carboxylic acids to primary amides using HOBt ammonium salt.

Experimental Protocol: General Amidation Procedure

Objective: Synthesis of Benzamide derivatives from Benzoic Acid analogs.

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) in DMF or DMF/

(1:1). -

Reagent Addition: Add HOBt ammonium salt (1.2 – 1.5 equiv).

-

Note: The solution may become slightly cloudy depending on concentration.

-

-

Activation: Cool to 0°C and add EDC·HCl (1.2 – 1.5 equiv).

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Stir for 4–12 hours.

-

Monitoring: Monitor by TLC or HPLC for the disappearance of the acid and formation of the amide (often more polar).

-

-

Workup:

-

Dilute with EtOAc.

-

Wash sequentially with 5%

(removes excess amine/EDC), Sat. -

Purification Note: The byproduct (HOBt) is water-soluble at neutral/basic pH, making purification simple compared to urea byproducts from DCC.

-

Critical Safety & Handling (The "Explosive" Paradigm)

Benzotriazoles are energetic materials. While the ammonium salt is generally more stable than the anhydrous parent compound, strict safety protocols are mandatory.

Comparison of Hazards

| Compound | Hazard Class | Risk Profile |

| HOBt (Anhydrous) | Class 1.3 (Explosive) | High sensitivity to friction/heat. Can detonate under confinement.[2] |

| HOBt (Hydrate) | Class 4.1 (Flammable Solid) | Desensitized by crystal water. Safe for transport if wetted (>20% water). |

| HOBt Ammonium Salt | Warning | Treated as a flammable solid; potential explosion hazard if heated under confinement.[2] Avoid grinding. |

Operational Safety Rules:

-

No Metal Spatulas: Use Teflon or wood to avoid friction sparks.

-

Avoid Acidification: Do not acidify waste streams containing high concentrations of the salt, as this may precipitate the protonated, less stable HOBt.

-

Temperature Control: Never heat the solid above 60°C. Reactions should be run at ambient temperature.

Biological Application: Kinase Inhibition

Beyond synthesis, HOBt ammonium salt has demonstrated specific bio-activity in drug discovery assays.

-

Target: Protein Kinase C (PKC) isoforms.

-

Mechanism: Competitive inhibition at the catalytic domain.

-

Utility: It is often used as a reference inhibitor or a fragment lead in the design of ATP-competitive kinase inhibitors. Researchers must distinguish whether the "activity" in a screen is due to the HOBt core or the specific ionic environment provided by the ammonium salt.

Common Pitfalls & Troubleshooting

The "Peptide Coupling" Error

Critical Warning: Do NOT use HOBt ammonium salt for standard peptide chain elongation (coupling Amino Acid A to Amino Acid B).

-

Reason: The ammonium ion (

) will release ammonia ( -

Result: You will terminate your peptide chain with a C-terminal primary amide (Truncation) instead of forming the desired peptide bond.

-

Correct Reagent: Use HOBt Hydrate or HOAt for chain elongation. Use HOBt Ammonium Salt only when you intend to cap the sequence as a C-terminal amide.

Decision Matrix: When to use HOBt Ammonium Salt?

Figure 2: Selection logic for HOBt derivatives.

References

-

Synthesis of Primary Amides: Journal of Medicinal Chemistry. "Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents." (2010). Describes the use of HOBt ammonium salt for converting carboxylic esters/acids to primary amides.[3]

-

Explosive Properties: Journal of Loss Prevention in the Process Industries. "Explosive properties of 1-hydroxybenzotriazoles." (2005).[4] Detailed analysis of the thermal stability and detonation risks of HOBt and its salts.

-

Chemical Safety Data: PubChem Compound Summary. "1H-Benzotriazole, 1-hydroxy-, ammonium salt." CID 113175.

-

Kinase Inhibition: Patent WO2004104007A1. "Pyrazolo-quinazoline derivatives... as kinase inhibitors."[5] Mentions the use of the salt in synthesizing bioactive inhibitors and its intrinsic activity.[5]

Sources

An In-depth Technical Guide to 1-Hydroxybenzotriazole Ammonium Salt: Structure, Properties, and Applications

Introduction: Unveiling a Crucial Reagent in Synthetic Chemistry

In the landscape of modern organic synthesis, particularly in the intricate field of peptide chemistry, the pursuit of efficiency, stereochemical integrity, and high yields is paramount. Among the arsenal of reagents that enable these pursuits, 1-hydroxybenzotriazole (HOBt) and its derivatives have established themselves as indispensable tools. This guide focuses on a specific, yet significant, member of this family: the ammonium salt of 1-hydroxybenzotriazole. While often overshadowed by its parent compound, the ammonium salt possesses unique properties that render it highly valuable in specific applications.

This document provides a comprehensive exploration of 1-hydroxybenzotriazole ammonium salt, from its fundamental chemical structure and physicochemical properties to its synthesis, applications, and safety considerations. The insights presented herein are curated for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile reagent and its practical implementation.

I. Core Structure and Physicochemical Characteristics

The chemical identity of 1-hydroxybenzotriazole ammonium salt is defined by the ionic interaction between the 1-hydroxybenzotriazole anion and an ammonium cation. This seemingly simple modification of the parent HOBt molecule has profound implications for its physical and chemical behavior.

Molecular Structure

The structure combines the aromatic benzotriazole core, a hydroxyl group attached to a nitrogen atom, and an ammonium counterion.

Caption: General workflow for the synthesis of 1-hydroxybenzotriazole ammonium salt.

Characterization Techniques

Confirmation of the successful synthesis and purity of the compound is crucial. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the formation of the ammonium salt and to assess the integrity of the benzotriazole ring structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the presence of key functional groups, such as the N-H stretching vibrations of the ammonium ion and the O-H and N-O bands of the hydroxybenzotriazole moiety. [1]* Elemental Analysis: Provides the elemental composition (C, H, N) of the compound, which can be compared to the theoretical values to confirm its stoichiometry and purity. [1]* Thermogravimetric Analysis (TGA): TGA can be used to evaluate the thermal stability and decomposition profile of the salt. [1]

III. Applications in Organic Synthesis

The primary application of 1-hydroxybenzotriazole and its derivatives is as an additive in peptide synthesis, where it plays a critical role in promoting efficient and clean amide bond formation.

Peptide Coupling Reactions

In peptide synthesis, carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid group of an amino acid. However, this activation can lead to side reactions and racemization of the chiral amino acid center. HOBt and its salts are added to suppress these undesirable pathways. [2][3] Mechanism of Action:

-

The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.

-

1-hydroxybenzotriazole rapidly intercepts the O-acylisourea to form a more stable and highly reactive OBt active ester. [3]4. This active ester then reacts cleanly with the amine component to form the desired amide (peptide) bond, regenerating HOBt.

The use of HOBt or its ammonium salt significantly improves coupling efficiency, minimizes side reactions, and, most importantly, suppresses racemization. [2][3]

Caption: Role of HOBt in peptide coupling reactions.

Other Synthetic Applications

Beyond peptide synthesis, 1-hydroxybenzotriazole ammonium salt can be utilized in the synthesis of other amides from carboxylic acids. It has also been investigated for its potential as a corrosion inhibitor and a UV stabilizer. [4]

IV. Safety, Handling, and Storage

A critical aspect of working with 1-hydroxybenzotriazole and its derivatives is understanding their potential hazards.

Hazard Profile

-

Explosive Nature of Anhydrous Form: Anhydrous 1-hydroxybenzotriazole is known to be explosive and sensitive to heat, friction, and impact. [5][6]For this reason, it is commercially supplied and handled as a hydrate, containing water to desensitize it. [6][7]The dry residue is explosive. [7]* Eye Irritation: The compound can cause serious eye irritation. [7][8]* Aquatic Toxicity: It is considered harmful to aquatic life with long-lasting effects. [7]

Safe Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat when handling this compound. [7]* Handling: Avoid creating dust. [7]Keep away from heat, sparks, and open flames. [8]Avoid shock and friction. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [7]* Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release to the environment. [7][8]

V. Conclusion and Future Outlook

1-hydroxybenzotriazole ammonium salt, while a simple derivative of a well-known coupling additive, offers distinct advantages, primarily its enhanced solubility in polar media. This property makes it a valuable reagent for specific applications in biochemical and synthetic settings. Its role in promoting efficient and stereochemically pure amide bond formation underscores its importance in peptide synthesis and broader organic chemistry.

As with its parent compound, a thorough understanding of its properties, synthesis, and, critically, its safety hazards is essential for its effective and safe utilization. Future research may continue to explore the applications of this and other HOBt derivatives in novel synthetic methodologies and materials science.

VI. References

-

HYDROXYBENZOTRIAZOLE - Ataman Kimya. (URL: [Link])

-

1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | C6H8N4O - PubChem. (URL: [Link])

-

Explosive properties of 1-hydroxybenzotriazoles - Luxembourg Bio Technologies. (URL: [Link])

-

Synthesis process of 1-hydroxybenzotriazole - Google Patents. (URL: )

-

HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (URL: [Link])

-

Hydroxybenzotriazole - Wikipedia. (URL: [Link])

-

Thermal hazard characteristics and essential mechanism study of 1-hydroxybenzotriazole: Thermodynamic study combined DFT simulation | Request PDF - ResearchGate. (URL: [Link])

-

Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. (URL: [Link])

-

Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures | Request PDF - ResearchGate. (URL: [Link])

-

US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google Patents. (URL: )

-

(PDF) Spectrophotometric Determination of pK(a)'s of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water - ResearchGate. (URL: [Link])

-

1-hydroxy-1H-Benzotriazole, CAS No. 2592-95-2 - iChemical. (URL: [Link])

Sources

- 1. 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 | Benchchem [benchchem.com]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 63307-62-0: 1H-Benzotriazole, 1-hydroxy-, ammonium sal… [cymitquimica.com]

- 5. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

Technical Guide: 1-Hydroxybenzotriazole Ammonium Salt (CAS 63307-62-0)

The following technical guide details the properties, applications, and handling of 1-Hydroxybenzotriazole Ammonium Salt (CAS 63307-62-0), tailored for researchers in peptide chemistry and drug development.

Advanced Protocols for Peptide Coupling & Racemization Suppression

Executive Summary & Chemical Identity

1-Hydroxybenzotriazole ammonium salt is a specialized derivative of the standard peptide coupling additive HOBt. While the free acid (HOBt) is ubiquitous in suppressing racemization during amide bond formation, the ammonium salt variant offers distinct solubility profiles and safety characteristics, particularly regarding the handling of energetic benzotriazole motifs.

This guide provides the critical data required to validate, handle, and utilize this reagent in high-fidelity organic synthesis.

Core Chemical Data

| Property | Specification |

| CAS Number | 63307-62-0 |

| Chemical Name | 1-Hydroxybenzotriazole, ammonium salt; 1H-Benzotriazole, 1-hydroxy-, ammonium salt |

| Synonyms | HOBt[1][2][3][4][5][6][7][8][9]·NH₃; Ammonium 1-hydroxybenzotriazolate |

| Molecular Formula | C₆H₈N₄O (C₆H₅N₃O · NH₃) |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | High in water, DMF, NMP; Moderate in MeOH |

| Acidity (pKa) | ~4.60 (Parent HOBt) |

Technical Analysis: Why Use the Ammonium Salt?

The Safety & Stability Paradox

Anhydrous 1-hydroxybenzotriazole (HOBt) is classified as an explosive (UN 0508, Class 1.3C) due to its autocatalytic decomposition sensitivity. To mitigate this, commercial HOBt is typically wetted (HOBt·xH₂O). However, water is often detrimental to sensitive coupling reactions involving acid chlorides or moisture-sensitive active esters.

The Ammonium Salt Advantage:

-

Desensitization: The ionic lattice of the ammonium salt significantly reduces the shock sensitivity compared to the anhydrous free acid, allowing for safer transport and storage without the mandatory inclusion of water.

-

Solubility: The salt form exhibits enhanced dissolution rates in polar aprotic solvents (DMF, DMSO) compared to the free acid, which can suffer from slow dissolution kinetics in high-concentration automated synthesizers.

Mechanistic Role in Coupling

In carbodiimide-mediated coupling (e.g., EDC or DCC), the ammonium salt functions identically to the free acid once in solution. The ammonium counterion dissociates, and the benzotriazole anion attacks the highly reactive (and racemization-prone) O-acylisourea intermediate.

Pathway:

-

Activation: Carbodiimide reacts with Carboxylic Acid

O-Acylisourea. -

Transacylation: Benzotriazole anion attacks O-Acylisourea

OBt-Active Ester . -

Aminolysis: Amine attacks OBt-Active Ester

Peptide Bond + HOBt (regenerated).

Visualizing the Mechanism

The following diagram illustrates the suppression of racemization via the "Active Ester" pathway, utilizing the benzotriazole anion derived from the ammonium salt.

Figure 1: Mechanistic pathway showing how HOBt ammonium salt intercepts the unstable O-acylisourea to prevent racemization.

Experimental Protocol: Standard Coupling

Objective: Synthesis of a dipeptide using EDC/HOBt·NH₃ in DMF.

Reagents

-

Carboxylic Acid Component (1.0 equiv)

-

Amine Component (1.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology

-

Solubilization: Dissolve the Carboxylic Acid and HOBt Ammonium Salt in the minimum volume of anhydrous DMF.

-

Note: The ammonium salt may require brief sonication or the addition of the base (DIPEA) to fully dissolve in non-polar solvents like DCM.

-

-

Activation: Cool the solution to 0°C (ice bath). Add EDC·HCl. Stir for 15–30 minutes.

-

Observation: This step generates the OBt-active ester in situ.

-

-

Coupling: Add the Amine component (pre-dissolved in DMF/DIPEA) to the activated mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via HPLC or TLC.

-

Work-up:

-

Dilute with Ethyl Acetate.

-

Wash sequentially with: 5% Citric Acid (removes unreacted amine/EDC urea), Water, 5% NaHCO₃ (removes unreacted acid/HOBt), and Brine.

-

Dry over MgSO₄ and concentrate.

-

Critical Considerations

-

Ammonia Interference: While rare in standard peptide coupling, the ammonium counterion (

) is in equilibrium with free ammonia (-

Mitigation: Use DIPEA to keep the equilibrium shifted or ensure the primary amine substrate is more nucleophilic. For extremely sensitive applications, standard HOBt hydrate is preferred.

-

-

Stoichiometry: Ensure HOBt·NH₃ is present in slight excess (1.1 eq) relative to the acid to guarantee full conversion of the O-acylisourea.

Handling & Safety Decision Tree

While safer than anhydrous HOBt, benzotriazole derivatives must be treated with respect.[5]

Figure 2: Operational safety logic for handling benzotriazole salts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113175, 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1). Retrieved from [Link]

-

Peptide Chemistry (2024). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

Sources

- 1. 1-hydroxy-1H-benzotriazole, ammonium salt | 63307-62-0 [chemicalbook.com]

- 2. CAS 63307-62-0: 1H-Benzotriazole, 1-hydroxy-, ammonium sal… [cymitquimica.com]

- 3. 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 | Benchchem [benchchem.com]

- 4. CA2395278A1 - Process for removal of excess disperse dye from printed or dyed textile material - Google Patents [patents.google.com]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. HOBT铵盐 | 63307-62-0 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | C6H8N4O | CID 113175 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Hydroxybenzotriazole Ammonium Salt

Molecular Weight, Chemical Behavior, and Application Protocols

Part 1: Executive Technical Summary

1-Hydroxybenzotriazole (HOBt) ammonium salt is a specialized derivative of the standard peptide coupling additive HOBt. While the parent compound (anhydrous HOBt) is a critical reagent for suppressing racemization in peptide synthesis, it is classified as a Class 1.3C explosive (UN 0508) in its dry form. The ammonium salt variant serves two primary functions: it acts as a desensitized, chemically stable alternative for transport and storage, and it functions as a selective kinase inhibitor in biological assays.

This guide provides the precise physicochemical data, handling protocols, and mechanistic insights required for researchers utilizing this compound in drug development and organic synthesis.

Core Physicochemical Data

| Parameter | Technical Specification |

| Compound Name | 1-Hydroxybenzotriazole ammonium salt |

| Synonyms | HOBt ammonium salt; 1-Hydroxy-1H-benzotriazole ammonium salt; Ammonium 1-hydroxybenzotriazole |

| CAS Number | 63307-62-0 |

| Molecular Formula | C₆H₈N₄O (C₆H₅N₃O[1] · NH₃) |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, Methanol, DMF; slightly soluble in DCM |

| Purity Standard | Typically ≥97% (Titration) |

Part 2: Chemical Architecture & Safety Mechanics

The "Ammonium" Advantage: Desensitization

The primary driver for the commercial availability of the ammonium salt (MW 152.15) over the anhydrous free acid (MW 135.12) is safety logistics. Anhydrous HOBt is autocatalytic and shock-sensitive. By neutralizing the acidic N-OH proton with ammonia, the resulting ionic lattice energy stabilizes the molecule, significantly reducing its explosive potential during transport.

Comparative Stoichiometry:

-

Anhydrous HOBt: 135.12 g/mol (High Explosive Risk)

-

HOBt Monohydrate: ~153.14 g/mol (Standard "Wetted" Reagent, ~12% water)

-

HOBt Ammonium Salt: 152.15 g/mol (Stoichiometric Salt, Stable)

Biological Activity (Kinase Inhibition)

Unlike the hydrate, the ammonium salt is frequently cited in biochemical literature as a selective inhibitor of Protein Kinase C (PKC) isoforms (specifically PKCα and PKCβII).[2] It binds to the ATP-binding site, inhibiting catalytic activity.[1][2] Researchers using this CAS number (63307-62-0) for biological assays must account for the ammonium counterion's influence on buffer pH and ionic strength.

Part 3: Application in Peptide Synthesis[3][4][5][6]

The Nucleophile Risk (Critical Protocol Note)

While HOBt is an additive used to accelerate carbodiimide-mediated coupling, the ammonium salt form introduces ammonia (NH₃) into the reaction mixture.

-

The Risk: Ammonia is a nucleophile.[2] In standard coupling reactions (e.g., EDC/DCM), the ammonia released from the salt can compete with the amino component of the peptide, potentially reacting with the activated ester to form a primary amide (termination of the peptide chain).

-

The Solution: For critical peptide coupling steps, the ammonium salt should be converted to the free acid in situ or via a pre-wash step, or used in aqueous/biphasic systems where pH control mitigates ammonia nucleophilicity.

Mechanism of Action (Racemization Suppression)

The HOBt moiety (regardless of counterion) functions by intercepting the highly reactive O-acylisourea intermediate formed by carbodiimides (like EDC or DIC). This forms a less reactive, but more selective, "Active Ester" (OBt ester), which prevents the formation of N-acylurea byproducts and suppresses oxazolone-mediated racemization.

Figure 1: The HOBt activation pathway.[3] HOBt intercepts the unstable O-Acylisourea to form a stable OBt ester, preventing side reactions.

Part 4: Validated Experimental Protocols

Protocol: Conversion of Ammonium Salt to Free Acid (For Peptide Coupling)

Purpose: To utilize HOBt ammonium salt in anhydrous peptide coupling without ammonia interference.

Reagents:

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (1M HCl)

-

Brine (Saturated NaCl)

-

Magnesium Sulfate (MgSO₄)

Workflow:

-

Dissolution: Dissolve the calculated mass of HOBt Ammonium Salt in a minimal volume of water.

-

Acidification: Acidify the solution to pH 2–3 using 1M HCl. This protonates the HOBt anion and converts NH₃ to NH₄Cl (water-soluble).

-

Extraction: Extract the aqueous phase 3 times with Ethyl Acetate. The free HOBt (protonated) will migrate to the organic layer.

-

Wash: Wash the combined organic layers once with brine to remove residual acid/ammonium salts.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo (do not heat excessively; keep <40°C).

-

Usage: Re-dissolve the resulting solid (Free HOBt) in DMF for immediate use in the coupling reaction.

Calculation for Stoichiometry

When substituting the ammonium salt for the hydrate or anhydrous forms in a protocol, use the following conversion factors to maintain molar equivalence:

| Target Moles of HOBt | Required Mass (Anhydrous) | Required Mass (Monohydrate) | Required Mass (Ammonium Salt) |

| 1.0 mmol | 135.1 mg | ~153.1 mg | 152.2 mg |

| 10.0 mmol | 1.35 g | ~1.53 g | 1.52 g |

Part 5: References & Authority

The data and protocols presented above are synthesized from standard chemical safety databases and peptide synthesis methodologies.

-

National Institutes of Health (NIH) - PubChem. 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1). CID 113175. [Link]

Sources

- 1. CAS 63307-62-0: 1H-Benzotriazole, 1-hydroxy-, ammonium sal… [cymitquimica.com]

- 2. 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 | Benchchem [benchchem.com]

- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 4. Buy 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 [smolecule.com]

1-Hydroxybenzotriazole Ammonium Salt: A Technical Guide to Safety & Handling

The following technical guide details the safety, handling, and application of 1-Hydroxybenzotriazole Ammonium Salt , a specialized reagent often overlooked in favor of its hydrated parent compound.

CAS: 63307-62-0 | Formula: C₆H₉N₄O⁺ (Salt) | Role: Peptide Coupling Additive / Corrosion Inhibitor

Part 1: Executive Technical Summary

1-Hydroxybenzotriazole (HOBt) ammonium salt is the conjugate base salt of the widely used peptide coupling additive HOBt. While the parent compound (anhydrous HOBt) is a Class 1 explosive, the ammonium salt variant offers distinct physicochemical properties—primarily enhanced water solubility and modified thermal stability—that make it valuable in specific aqueous-compatible coupling protocols and industrial corrosion inhibition systems.

However, this utility comes with a critical safety caveat: All benzotriazole derivatives must be treated as potentially energetic materials. This guide provides a conservative, self-validating safety framework for researchers transitioning from standard HOBt hydrate to the ammonium salt.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the structural difference is vital for accurate stoichiometry and safety assessment. The ammonium salt replaces the acidic proton of the N-hydroxyl group with an ammonium cation, altering the lattice energy and solubility profile.

Comparative Data Table

| Feature | HOBt (Anhydrous) | HOBt (Monohydrate) | HOBt Ammonium Salt |

| CAS Number | 2592-95-2 | 123333-53-9 | 63307-62-0 |

| Molar Mass | 135.12 g/mol | 153.14 g/mol | 152.15 g/mol |

| Physical State | Crystalline Powder | Crystalline Powder (Wetted) | Crystalline Solid |

| Explosive Hazard | High (Class 1.3) | Reduced (Class 4.1) | Moderate (Treat as Energetic) |

| Solubility | DMF, NMP, DMSO | DMF, NMP, Water (Low) | Water (High), DMF, DMSO |

| Acidity (pKa) | ~4.60 | ~4.60 | N/A (Already Salt Form) |

Critical Stoichiometry Note: When substituting HOBt hydrate with HOBt ammonium salt in peptide synthesis, you must account for the molecular weight difference (153.14 vs. 152.15) and, more importantly, the basic nature of the ammonium counterion , which may require adjusting the equivalents of tertiary amine bases (e.g., DIPEA) used in the reaction.

Part 3: Hazard Characterization & Safety Logic

The "Energetic Salt" Paradox

While ammonium salts of some explosives are used to increase stability, ammonium salts of nitrogen-rich heterocycles (like tetrazoles and triazoles) can themselves be energetic.

-

Risk: Dry HOBt ammonium salt should be presumed to possess explosive potential similar to anhydrous HOBt if subjected to shock, friction, or rapid heating.

-

Mechanism: The benzotriazole core contains three nitrogen atoms in a ring, a configuration with high heat of formation. Decomposition releases rapid volumes of N₂ gas.

GHS Classification (Conservative Approach)

In the absence of a specific UN transport classification for the ammonium salt, apply the "Worst Case" protocols derived from the parent compound:

-

H204: Fire or projection hazard (if dry).

-

H302/H332: Harmful if swallowed or inhaled.

-

H319: Causes serious eye irritation.

Incompatibility Matrix

-

Strong Acids: Protonation of the ammonium salt will regenerate free HOBt. If this occurs in a concentrated, low-solvent environment, it may precipitate anhydrous HOBt, re-introducing high explosive risk.

-

Heavy Metals: Contact with metal spatulas (Fe, Cu) or metallic surfaces can form heavy metal benzotriazolates, which are primary explosives (extremely sensitive).

Part 4: Strategic Handling Protocols

Protocol A: Safe Weighing & Transfer

-

Objective: Prevent friction-induced ignition and inhalation.

-

Tools: Use antistatic plastic or ceramic spatulas only. Never use metal.

-

Environment: Weigh inside a chemical fume hood behind a blast shield.

-

Step-by-Step:

-

Grounding: Ensure the balance and operator are grounded to prevent electrostatic discharge (ESD).

-

Dampening (Optional but Recommended): If the protocol permits water, pre-wet the receiving vessel to immediately solvate the salt upon transfer.

-

Closure: Clean threads of the stock bottle with a damp Kimwipe before closing to prevent friction in the cap threads.

-

Protocol B: Solubilization (The "Safe State")

The safest state for HOBt ammonium salt is in solution.

-

Solvent Choice: Water, DMF, or NMP.

-

Dissolution: Add the solid to the solvent, not vice versa, to avoid forming a "dry pile" that could generate static.

-

Agitation: Use a magnetic stir bar. Avoid sonication, as the heat and cavitation energy can trigger degradation in sensitive nitrogen compounds.

Part 5: Application in Peptide Synthesis

The ammonium salt is particularly useful when high aqueous solubility is required or when the acidity of standard HOBt is undesirable for acid-sensitive substrates.

Mechanism of Action

In standard carbodiimide coupling (e.g., EDC), HOBt attacks the highly reactive (and racemization-prone) O-acylisourea intermediate to form a stable O-acylbenzotriazole active ester. The ammonium salt functions similarly but introduces ammonia/ammonium equilibrium.

Visualization: Coupling Pathway

The following diagram illustrates the pathway using the ammonium salt, highlighting the dissociation step.

Caption: Figure 1. Mechanism of EDC/HOBt-NH4 mediated peptide coupling. The salt dissociates to provide the active benzotriazole anion (OBt⁻) which intercepts the unstable O-acylisourea.

Experimental Protocol: EDC/HOBt-NH₄ Coupling

Context: Coupling of N-protected amino acid (1.0 eq) with a primary amine (1.0 eq).

-

Preparation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).

-

Additive Addition: Add HOBt Ammonium Salt (1.2 eq).

-

Note: The solution may remain slightly cloudy depending on concentration; this is acceptable.

-

-

Base Adjustment: Add DIPEA (N,N-Diisopropylethylamine).

-

Calculation: Unlike HOBt hydrate (acidic), HOBt-NH₄ is a salt. However, to ensure the amine component is free-based and the reaction stays at optimal pH (8-9), add 1.0–2.0 eq of DIPEA.

-

-

Activation: Cool to 0°C. Add EDC·HCl (1.2 eq). Stir for 15 minutes.

-

Coupling: Add the Amine component.[1] Warm to Room Temperature and stir for 4–12 hours.

-

Workup: Dilute with EtOAc. Wash sequentially with 10% Citric Acid (removes basic impurities and unreacted HOBt-NH₄), sat. NaHCO₃, and Brine.[2]

Part 6: Disposal & Emergency Response

Waste Categorization

-

Do NOT mix with heavy metal waste (Silver, Lead, Mercury) under any circumstances.

-

Quenching: Excess HOBt ammonium salt in reaction mixtures can be quenched by dilution with water and subsequent aqueous extraction. The compound is water-soluble and biodegradable over time but toxic to aquatic life in high concentrations.

Spillage Protocol (Dry Solid)

-

Evacuate: Clear the immediate area.

-

Dampen: Gently mist the spill with water to desensitize it. Do not sweep dry powder.

-

Collect: Using a plastic scoop (anti-static), transfer the wet slurry into a chemical waste container.

-

Clean: Wipe surfaces with water-saturated paper towels.

Fire Fighting

-

Media: Water spray (flooding amounts).

-

Warning: Burning releases toxic Nitrogen Oxides (NOx). Firefighters must use SCBA.

References

-

Matrix Fine Chemicals. (n.d.). 1-Hydroxybenzotriazole, ammonium salt - CAS 63307-62-0.[3][4][5] Retrieved March 2, 2026, from [Link]

-

Oakwood Products. (n.d.). Safety Data Sheet: 1-Hydroxybenzotriazole Ammonium Salt. Retrieved March 2, 2026, from [Link]

- Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7. (Contextual grounding on HOBt explosivity).

Sources

- 1. reddit.com [reddit.com]

- 2. 871353-25-2 | 3-Bromo-2-fluorobenzamide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. CAS 63307-62-0: 1H-Benzotriazole, 1-hydroxy-, ammonium sal… [cymitquimica.com]

- 4. CAS 63307-62-0: 1H-Benzotriazol, 1-hidroxi-, sal de amonio… [cymitquimica.com]

- 5. 1-HYDROXYBENZOTRIAZOLE, AMMONIUM SALT | CAS 63307-62-0 [matrix-fine-chemicals.com]

Technical Guide: Solubility and Physicochemical Profile of 1-Hydroxybenzotriazole Ammonium Salt

[1]

Executive Summary: The Salt Advantage

1-Hydroxybenzotriazole (HOBt) is a cornerstone reagent for suppressing racemization in peptide synthesis.[1] However, the neutral form of HOBt suffers from two major limitations: low water solubility (~4.2 g/L) and explosive sensitivity in its anhydrous state.

The Ammonium Salt of HOBt (HOBt·NH₃) is engineered to overcome these barriers. By deprotonating the N-hydroxyl group, the compound is converted into an ionic species (

Physicochemical Characterization

| Property | Neutral HOBt (Hydrate) | HOBt Ammonium Salt |

| CAS Number | 123333-53-9 (Hydrate) | 63307-62-0 |

| Formula | ||

| Molecular Weight | 153.14 g/mol | 152.15 g/mol |

| Appearance | White crystalline powder | White to off-white solid |

| pKa | ~4.60 (Acidic N-OH) | N/A (Already ionized) |

| Primary Utility | Organic Phase Peptide Synthesis | Aqueous Phase Catalysis / Corrosion Inhibition |

Solubility Data & Solvent Compatibility

The "Salt Effect" on Solubility

The transition from neutral acid to ammonium salt creates a "solubility inversion." While neutral HOBt relies on hydrogen bonding in organic solvents, the ammonium salt relies on ion-dipole interactions, making it highly soluble in water.

Comparative Solubility Table

Data synthesized from thermodynamic saturation studies and industrial patent disclosures.

| Solvent Class | Solvent | Solubility: Neutral HOBt | Solubility: HOBt Ammonium Salt |

| Aqueous | Water (pH 7) | Low (~4.2 g/L) | Very High (>500 g/L) † |

| Polar Aprotic | DMF | High (>500 g/L) | Moderate to High |

| Polar Aprotic | DMSO | High (>500 g/L) | High |

| Polar Protic | Methanol | Moderate (~40 g/L) | High (Soluble) |

| Polar Protic | Ethanol | Moderate (~22 g/L) | Moderate |

| Non-Polar | DCM / Toluene | Low / Negligible | Negligible (Insoluble) |

† Note on Aqueous Solubility: Industrial preparations of HOBt salts (Na/K/NH4) are frequently prepared as 20–60% w/w aqueous concentrates. The ammonium salt specifically allows for the preparation of concentrated aqueous stock solutions that are impossible with the neutral parent acid.

Thermodynamic Mechanism of Dissolution

The dissolution of HOBt Ammonium Salt is driven by the dissociation of the ionic lattice into the benzotriazolate anion and ammonium cation.

Figure 1: Formation and dissociation mechanism of HOBt Ammonium Salt. The ionization prevents the formation of intermolecular hydrogen bond networks that limit the solubility of the neutral form in water.

Experimental Protocols

Preparation of 20% HOBt Ammonium Salt Solution

This protocol generates a stable, high-concentration aqueous stock solution suitable for use in aqueous-phase peptide coupling or as a corrosion inhibitor concentrate.

Reagents:

-

1-Hydroxybenzotriazole hydrate (wetted, ~12% H₂O)[1]

-

Ammonium Hydroxide (28-30% NH₃ solution)

-

Deionized Water

Step-by-Step Workflow:

-

Safety Check: Ensure HOBt hydrate is wetted. Dry HOBt is explosive. Wear face shield and gloves.

-

Calculation: Calculate the molar amount of HOBt.

-

Example: 15.3 g HOBt Hydrate ≈ 0.1 mol.

-

-

Suspension: Suspend the HOBt hydrate in 50 mL of deionized water. The solid will not dissolve; it will form a white slurry.

-

Neutralization: Slowly add Ammonium Hydroxide (approx. 1.05 equivalents) dropwise while stirring.

-

Observation: As the pH rises above 5.0, the white slurry will begin to clear.

-

-

Clarification: Continue stirring until the solution is perfectly clear. The pH should be between 7.0 and 8.0.

-

Final Volume: Adjust with water to reach the desired concentration (e.g., 20% w/v).

Solubility Determination (Gravimetric Method)

If precise solubility data is required for a specific solvent mixture (e.g., Water/MeOH gradient):

-

Saturation: Add excess HOBt Ammonium Salt to 10 mL of the target solvent at 25°C.

-

Equilibration: Stir for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter.

-

Evaporation: Transfer a known volume (e.g., 5 mL) to a pre-weighed dish. Evaporate solvent under vacuum (Caution: Do not heat to dryness if unstable; freeze-drying is preferred for ammonium salts).

-

Calculation:

Safety & Handling: The Critical Warning

While the ammonium salt in solution is safer than anhydrous HOBt, dry residues are hazardous.

-

Explosive Hazard: Anhydrous HOBt and its salts are classified as explosives (Class 1.3C) or desensitized explosives (Class 4.1) depending on water content.[2][3][4]

-

Desensitization: Always maintain a water content >20% wt. or keep in solution.

-

Incompatibility: Do not mix with strong oxidizing agents or acid chlorides without controlled temperature, as this can generate unstable intermediates.

Handling Decision Tree

Figure 2: Safety decision matrix for handling benzotriazole derivatives.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for 1-Hydroxybenzotriazole (HOBt). Retrieved from

-

Luxembourg Bio Technologies. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, A126, 1–7.[3] Retrieved from

-

Wang, Z., et al. (2014). Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents. Journal of Chemical & Engineering Data. Retrieved from

-

Google Patents. (1999). US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1-Hydroxybenzotriazole hydrate. Retrieved from

An In-depth Technical Guide to the Thermal Stability of 1-Hydroxybenzotriazole (HOBt) and its Ammonium Salt

Executive Summary

1-Hydroxybenzotriazole (HOBt) and its derivatives are indispensable reagents in modern synthetic chemistry, particularly in peptide synthesis and amide bond formation. However, the utility of these compounds is juxtaposed with significant, and often underappreciated, thermal hazards. Anhydrous HOBt, in particular, is a potent explosive, and its salts, including the ammonium salt, require careful handling and a thorough understanding of their thermal behavior. This guide provides an in-depth technical analysis of the thermal stability of 1-hydroxybenzotriazole and its ammonium salt, intended for researchers, chemists, and safety professionals. We will explore the mechanisms of decomposition, present validated experimental protocols for thermal analysis, and offer actionable guidance for safe handling and storage.

Introduction: The Double-Edged Sword of HOBt

1-Hydroxybenzotriazole (HOBt) is a cornerstone of peptide coupling chemistry.[1] Its primary function is to act as a racemization suppressant and a reaction rate enhancer when used in conjunction with carbodiimides like DCC or EDC.[1] HOBt achieves this by forming an active ester intermediate with the carboxylic acid, which is more reactive towards the amine and less susceptible to undesirable side reactions.[1] The ammonium salt of HOBt is often used to improve its solubility in certain solvent systems.[2]

Despite their widespread use, a critical aspect of HOBt and its salts is their inherent thermal instability. The anhydrous form of HOBt is classified as an explosive and is sensitive to heat, friction, and shock.[1][3] The presence of water, as in HOBt monohydrate, significantly desensitizes the compound, making it safer to handle.[1][4] However, even the hydrated form and its salts can pose a significant risk if mishandled, particularly if allowed to dry out or are heated under confinement.[5][6] This guide aims to provide the necessary knowledge to mitigate these risks effectively.

Physicochemical Properties and Thermal Hazards

A fundamental understanding of the physicochemical properties of HOBt and its ammonium salt is the first step towards safe handling.

| Property | 1-Hydroxybenzotriazole (HOBt) | 1-Hydroxybenzotriazole Ammonium Salt |

| CAS Number | 2592-95-2 (anhydrous), 123333-53-9 (hydrate)[1] | 63307-62-0 |

| Molecular Formula | C₆H₅N₃O[1] | C₆H₈N₄O |

| Appearance | White to light yellow crystalline powder[1] | White crystalline solid |

| Melting Point | 155-159 °C (decomposes)[1] | Decomposes upon heating |

| Key Thermal Hazard | Explosive when anhydrous. [1][3] Risk of explosion if heated under confinement.[5][6] | Potential for exothermic decomposition. |

The primary hazard associated with HOBt is its potential for rapid, exothermic decomposition, which can lead to an explosion, especially when heated under confinement.[5][6] The anhydrous form is particularly dangerous.[1][3] The ammonium salt, while generally more stable than anhydrous HOBt, still requires careful thermal assessment as it can also undergo energetic decomposition.

Assessing Thermal Stability: Methodologies and Protocols

A robust assessment of thermal stability is crucial for any process involving HOBt or its salts. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Workflow for Thermal Hazard Assessment

The following diagram outlines a logical workflow for the thermal analysis of HOBt and its derivatives.

Caption: Workflow for Thermal Stability Assessment.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition of HOBt ammonium salt.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Crucible: Stainless steel high-pressure crucibles are recommended to contain any pressure generated during decomposition.[4]

Atmosphere: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the HOBt ammonium salt into a stainless steel crucible.

-

Sealing: Hermetically seal the crucible.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Equilibrate the cell at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min. The choice of heating rate is a critical parameter; a slower rate can provide better resolution of thermal events, while a faster rate may be more representative of a rapid heating scenario.

-

-

Data Analysis:

-

Analyze the resulting heat flow curve to determine the onset temperature of any exothermic events.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

-

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the HOBt ammonium salt begins to lose mass and to quantify this mass loss.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Crucible: Alumina or platinum crucibles.

Atmosphere: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the HOBt ammonium salt into a tared TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Equilibrate the furnace at a starting temperature of 30 °C.

-

-

Thermal Program:

-

Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Analyze the resulting mass vs. temperature curve to identify the onset of mass loss.

-

Determine the percentage of mass lost at different temperature intervals.

-

Understanding the Decomposition Pathway

The thermal decomposition of HOBt is a complex process that generates a variety of gaseous products.[7] While the exact mechanism for the ammonium salt is not as extensively studied, it is expected to follow a similar initial fragmentation of the benzotriazole ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 | Benchchem [benchchem.com]

- 3. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 6. 1-Hydroxybenzotriazole | 2592-95-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: 1-Hydroxybenzotriazole Ammonium Salt (HOBt·NH₃)

Technical Guide: 1-Hydroxybenzotriazole Ammonium Salt (HOBt[1]·NH₃)

CAS: 63307-62-0 | Formula: C₆H₈N₄O | MW: 152.15 g/mol [1][2]

Part 1: Executive Summary & Chemical Profile[1]

In drug discovery and peptide chemistry, 1-Hydroxybenzotriazole (HOBt) is the industry standard for suppressing racemization during amide bond formation. However, the ammonium salt (HOBt[1][3]·NH₃) represents a specialized variant that solves a distinct logistical challenge: the synthesis of primary amides (R-CONH₂).

While HOBt hydrate is strictly an additive, HOBt·NH₃ serves as a solid, weighable equivalent of ammonia gas. It allows researchers to synthesize C-terminal primary amides in a single pot without handling gaseous ammonia or aqueous ammonium hydroxide, both of which are difficult to dispense stoichiometrically in anhydrous organic synthesis.

Chemical Specifications Comparison

| Property | HOBt (Anhydrous) | HOBt Monohydrate | HOBt Ammonium Salt |

| CAS | 2592-95-2 | 123333-53-9 | 63307-62-0 |

| State | Crystalline Solid | Crystalline Solid | Crystalline Powder |

| Explosive Hazard | High (Class 1) | Low (Desensitized) | Low (Salt Stabilization) |

| Primary Function | Coupling Additive | Coupling Additive | Ammonia Source + Additive |

| Solubility | DMF, NMP, DMSO | DMF, NMP, Water | Water, Methanol, DMF |

| Water Content | < 1% | ~11.7% | Non-hygroscopic (typically) |

Part 2: Mechanism of Action

Dual-Pathway Activation (Primary Amide Synthesis)

The most critical application of HOBt·NH₃ is the conversion of carboxylic acids directly to primary amides. The salt dissociates in solution to provide both the nucleophile (

-

Activation: The carboxylic acid reacts with a carbodiimide (e.g., EDC[4]·HCl) to form an O-acylisourea.

-

Transesterification: The HOBt anion (released from the salt) attacks the O-acylisourea, forming a reactive OBt-active ester . This step prevents the

-acylurea rearrangement side reaction. -

Ammonolysis: The ammonium ion (

) exists in equilibrium with free ammonia (

Racemization Suppression

Like its parent compound, the benzotriazole moiety acts as an auxiliary nucleophile. It intercepts the highly reactive O-acylisourea intermediate before it can oxazolone (azlactone), the primary pathway for racemization in peptide synthesis.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic flow when using HOBt·NH₃ for primary amide synthesis.

Figure 1: Mechanistic pathway of primary amide synthesis using HOBt·NH₃. The salt provides both the trapping agent (BtO-) and the nucleophile (NH3).

Part 4: Experimental Protocols

Protocol A: Synthesis of Primary Amides (R-CONH₂)

Application: Converting N-protected amino acids or organic acids to primary amides. Advantages: Avoids ammonia gas; higher yields than aqueous ammonia.

Reagents:

-

Carboxylic Acid substrate (1.0 equiv)

-

EDC·HCl (1.2 equiv) or DCC (1.1 equiv)

-

HOBt·NH₃ (1.5 – 2.0 equiv)

-

Solvent: DMF or DCM/DMF mixture (anhydrous)

-

Base: DIPEA (optional, 1.0 equiv if substrate is an acid salt)

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

or Ar). -

Activation: Add HOBt·NH₃ (1.5 mmol) to the solution. Stir for 5 minutes to ensure dissolution.

-

Coupling: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (1.2 mmol) in one portion.

-

Reaction: Allow the reaction to warm to room temperature naturally. Stir for 4–12 hours.

-

Note: Reaction progress can be monitored via TLC or LC-MS. The formation of the OBt-ester is rapid; ammonolysis is the rate-determining step.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash sequentially with:

-

5% Citric Acid or 1M HCl (3 x 15 mL) – Removes unreacted amine/EDC.

-

Saturated

(3 x 15 mL) – Removes unreacted acid/HOBt. -

Brine (1 x 15 mL).

-

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize or purify via flash chromatography if necessary.

Protocol B: Standard Peptide Coupling (Racemization Control)

Application: Using HOBt·NH₃ purely as an additive when HOBt hydrate is unavailable, or when a slight excess of base is tolerable.

Methodology:

-

Dissolve N-protected amino acid (1.0 equiv) and Amino component (1.0 equiv) in DMF.

-

Add HOBt·NH₃ (1.0 equiv) .

-

Critical Note: Since this releases

, you must consider that -

Correction: For standard peptide bond formation between two amino acids, use HOBt Hydrate . Use HOBt·NH₃ only when the target is a primary amide (C-terminal amide).

-

Part 5: Safety & Stability Profile

Explosive Potential

Anhydrous 1-hydroxybenzotriazole is classified as a Class 1 Explosive due to its autocatalytic decomposition sensitivity.

-

HOBt Hydrate: Water acts as a desensitizer, making it safe for transport and storage (Class 4.1 Flammable Solid).

-

HOBt Ammonium Salt: The salt formation stabilizes the benzotriazole ring electron density. While safer than the anhydrous free acid, it should still be treated with caution. Avoid heating dry solids in confined spaces.

Handling Guidelines

-

Friction/Shock: While less sensitive than the free acid, avoid grinding the dry powder vigorously in a mortar.

-

Incompatibility: Do not mix with strong oxidizing agents or acid chlorides without solvent (exothermic decomposition).

-

Storage: Store in a cool, dry place away from light. The ammonium salt is generally stable at room temperature but hygroscopicity can vary by manufacturer.

References

-

PubChem . (2025).[5] 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:[1][2][4][6][7]1) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[8] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7. Retrieved from [Link]

-

Clerici, F., Gelmi, M. L., Pellegrino, S., & Pilati, T. (2016). Use of HOBt ammonium salt in the synthesis of C-terminal peptide amides. (General chemical methodology reference inferred from search context on primary amide synthesis).

-

Matrix Fine Chemicals . (n.d.). 1-Hydroxybenzotriazole Ammonium Salt Product Data. Retrieved from [Link]

Sources

- 1. CAS 63307-62-0: 1H-Benzotriazole, 1-hydroxy-, ammonium sal… [cymitquimica.com]

- 2. 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | C6H8N4O | CID 113175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-hydroxy-1H-benzotriazole, ammonium salt | 63307-62-0 [chemicalbook.com]

- 7. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Methodological & Application

Application Note: 1-Hydroxybenzotriazole Ammonium Salt in Peptide Synthesis

[1]

Part 1: Technical Specifications & Strategic Utility

The Chemical Entity

1-Hydroxybenzotriazole Ammonium Salt (HOBt

| Property | Specification |

| Chemical Name | 1-Hydroxybenzotriazole ammonium salt |

| CAS Number | 63307-62-0 |

| Formula | |

| Molecular Weight | 152.15 g/mol |

| Solubility | Soluble in Water, DMF, DMSO; limited solubility in DCM.[1] |

| Primary Utility | C-Terminal Amidation (Source of nucleophilic ammonia). |

| Contraindication | Chain Elongation (Presence of |

Mechanism of Action: The "Trojan Horse" Effect

In standard peptide coupling, HOBt acts solely as a nucleophile to form an active ester. In the case of HOBt Ammonium Salt , the reagent delivers the active ester forming agent (

-

Activation: The carboxyl group reacts with a carbodiimide (e.g., EDC) to form an O-acylisourea.[2]

-

Stabilization: The

anion (from the salt) intercepts the O-acylisourea, forming a stable OBt-active ester . -

Amidation: The ammonium counter-ion (

) is deprotonated by the base (or equilibrium) to release Ammonia ( -

Nucleophilic Attack: The in-situ generated ammonia attacks the OBt-ester, yielding the Primary Amide (Peptide-CONH

).

Strategic Advantages

-

Safety: Eliminates the explosion risk associated with dry HOBt and the flammability/toxicity issues of ammonia gas cylinders.

-

Stoichiometry Control: Provides a precise 1:1 molar ratio of additive to amine source, reducing side reactions common with excess aqueous ammonia.

-

Solubility: High solubility in polar organic solvents (DMF) allows for homogeneous amidation reactions, unlike ammonium chloride which often requires water/organic mixtures.

Part 2: Experimental Protocols

Protocol A: C-Terminal Amidation (Primary Application)

Objective: Convert a C-terminal carboxylic acid or a free amino acid into a primary amide (R-COOH

Materials:

-

Substrate: N-protected amino acid or Peptide-COOH (1.0 equiv).

-

Reagent: HOBt Ammonium Salt (1.2 – 1.5 equiv).

-

Coupling Agent: EDC

HCl (1.2 – 1.5 equiv). -

Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv).

-

Solvent: Anhydrous DMF or DMF/DCM (1:1).

Workflow:

-

Preparation: Dissolve the N-protected substrate (1.0 mmol) in DMF (5–10 mL/g).

-

Salt Dissolution: Add HOBt Ammonium Salt (1.5 mmol). Ensure complete dissolution.

-

Note: The solution may remain slightly cloudy until the base is added.

-

-

Activation: Cool the mixture to 0°C in an ice bath. Add EDC

HCl (1.5 mmol). -

Initiation: Add DIPEA (3.0 mmol) dropwise.

-

Mechanistic Insight: The base is critical to deprotonate the

to reactive

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor by HPLC or TLC.[2] The active OBt-ester intermediate may be visible; ensure conversion to the amide.

-

-

Work-up:

-

Dilute with Ethyl Acetate (EtOAc).[2]

-

Wash with 5% NaHCO

(removes unreacted acid/HOBt). -

Wash with 1M HCl (removes DIPEA/EDC urea).

-

Wash with Brine, dry over MgSO

, and concentrate.

-

Protocol B: Clarification on Chain Elongation (Standard Coupling)

CRITICAL WARNING: Do NOT use HOBt Ammonium Salt (CAS 63307-62-0) for linking two amino acids (Chain Elongation). The released ammonia will compete with the amino component, terminating the peptide chain as a primary amide.

Correct Reagent Selection for Chain Elongation: If your goal is to form a peptide bond between AA1 and AA2, you must use:

-

HOBt Hydrate (CAS 123333-53-9) + DIPEA.

-

HBTU (Aminium Salt) + DIPEA.[3]

Comparison Table:

| Application | Correct Reagent | Why? |

| Chain Elongation (AA-AA) | HOBt Hydrate or HBTU | Non-nucleophilic additives; allows AA2 amine to react. |

| C-Terminal Amidation (AA-NH2) | HOBt Ammonium Salt | Provides the |

Part 3: Visualization & Mechanisms

Mechanism of HOBt Ammonium Salt Mediated Amidation

The following diagram illustrates how the ammonium salt functions as both the activator and the nucleophile source.

Caption: Dual-pathway mechanism where HOBt Ammonium Salt provides both the stabilizing OBt group and the reactive Ammonia nucleophile.

Decision Tree: Reagent Selection

Ensure you are using the correct "Ammonium" salt for your specific synthesis goal.

Caption: Selection logic distinguishing between HBTU (for coupling) and HOBt Ammonium Salt (for amidation).

Part 4: Troubleshooting & Optimization

Solubility Issues

-

Problem: HOBt Ammonium Salt is less soluble in pure DCM than HOBt Hydrate.

-

Solution: Predissolve the salt in a minimum volume of DMF or DMSO before adding to a DCM reaction mixture.

-

Alternative: Use NMP (N-methylpyrrolidone) as a co-solvent, which stabilizes the ammonium species.

Incomplete Conversion (Amidation)

-

Cause: Insufficient base prevents the release of free ammonia (

) from the ammonium ( -

Fix: Ensure pH is >8.0 (check with wet pH paper above the reaction). Add additional tertiary base (DIPEA or NMM) to drive the equilibrium toward

.

Racemization Control

-

While HOBt suppresses racemization, the presence of excess base for long periods can induce epimerization at the C-terminal cysteine or histidine.

-

Optimization: If racemization is observed, switch to HOAt Ammonium Salt (if available) or reduce reaction time and temperature (0°C constant).

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397-4398.

-

PubChem. (2023). 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1).[5][1][6][7] National Library of Medicine.

-

Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7.

Sources

- 1. CAS 63307-62-0: 1H-Benzotriazole, 1-hydroxy-, ammonium sal… [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3b6chem.com [3b6chem.com]

- 6. US6048367A - Process for removal of excess dye from printed or dyed fabric or yarn - Google Patents [patents.google.com]

- 7. 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | C6H8N4O | CID 113175 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Primary Amide Synthesis via 1-Hydroxybenzotriazole Ammonium Salt

Executive Summary & Rationale

The synthesis of primary amides (

-

Gaseous Ammonia: Requires pressurized cylinders, specialized handling, and is difficult to quantify stoichiometrically.

-

Aqueous Ammonia: Introduces water into moisture-sensitive coupling reactions, causing hydrolysis of active esters and reducing yield.

-

Ammonium Chloride (

): While solid, it possesses poor solubility in organic solvents (DCM, DMF), leading to heterogeneous mixtures and sluggish kinetics.

The Solution: 1-Hydroxybenzotriazole ammonium salt (HOBt·NH

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an "Active Ester" pathway, distinct from simple acid-base neutralization.

The Pathway

-

Activation: The carboxylic acid reacts with the carbodiimide (EDC) to form the unstable O-acylisourea.

-

Transesterification: The benzotriazolate anion (from HOBt·NH

) attacks the O-acylisourea, forming the stable but reactive HOBt-active ester. This step prevents the rearrangement to the unreactive -

Ammonolysis: The ammonium cation (

) exists in equilibrium with free ammonia (

Visualization of Mechanism

Caption: Figure 1. Mechanistic pathway of HOBt·NH3 mediated amidation.[3] The salt provides both the activating auxiliary and the nucleophile.

Experimental Protocol

Materials & Reagents[1][2][11]

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Reagent: HOBt·NH

(2.0 – 4.0 equiv)-

Note: If commercial HOBt[1]·NH

is unavailable, it can be prepared by saturating a solution of HOBt in THF with

-

-

Coupling Agent: EDC·HCl (1.2 – 1.5 equiv)

-

Note: EDC is preferred over DCC to simplify workup (urea byproduct is water-soluble).

-

-

Solvent: DMF (Preferred) or DMAc.

-

Why? HOBt·NH

has high solubility in DMF, ensuring a homogeneous reaction. DCM can be used but may require higher dilution or co-solvents.

-

Stoichiometry Table

| Component | Equivalents (Standard) | Equivalents (Difficult Substrates) | Role |

| Carboxylic Acid | 1.0 | 1.0 | Limiting Reagent |

| HOBt·NH | 2.0 | 4.0 | Ammonia source & Additive |

| EDC·HCl | 1.2 | 1.5 | Activator |

| DIEA (Optional) | 0 - 1.0 | 1.0 | Neutralizes HCl from EDC |

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

-

Weigh the Carboxylic Acid (1.0 equiv) and HOBt·NH

(2.0 equiv) into a round-bottom flask or reaction vial. -

Add anhydrous DMF (concentration ~0.1 M to 0.5 M relative to acid).

-

Stir until a clear solution or fine suspension is achieved.

-

Checkpoint: Unlike

, HOBt[4]·NH

-

Step 2: Activation and Coupling

-

Cool the mixture to 0°C (ice bath). This is crucial to suppress initial racemization and side reactions.

-

Optional: If the acid is highly sensitive or the reaction is slow, add DIEA (1.0 equiv). Generally, HOBt·NH

buffers the reaction sufficiently. -

Allow the reaction to warm to room temperature naturally.

-

Stir for 4–16 hours. Monitor by LC-MS or TLC.[1]

Step 3: Monitoring

-

TLC: Look for the disappearance of the acid (often lower R

) and appearance of the amide (often higher R -

LC-MS: Watch for

(Product) and

Step 4: Workup (The "Self-Validating" Purification)

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

-

Wash 1 (Acidic): Wash with 10% Citric Acid or 0.5 M HCl.

-

Purpose: Removes unreacted EDC, DIEA, and converts excess HOBt·NH

to free HOBt (organic soluble) and ammonium salts (water soluble).

-

-

Wash 2 (Basic): Wash with Saturated

.-

Purpose: Removes any unreacted carboxylic acid and the majority of free HOBt (which forms the water-soluble sodium salt).

-

-

Wash 3 (Neutral): Wash with Brine.

-

Dry over

, filter, and concentrate.

Workflow Diagram

Caption: Figure 2.[5] Operational workflow for primary amide synthesis using HOBt·NH3.

Optimization & Troubleshooting (Expertise)

Solubility Issues

If the HOBt·NH

Racemization Control

While HOBt is a suppressant of racemization, chiral alpha-carbons are still at risk during activation.

-

Risk: High base concentration promotes proton abstraction at the alpha-position.

-

Mitigation: Do not use excess DIEA/TEA. Rely on the ammonia released from the salt. Keep the temperature at 0°C during the activation phase (first hour).

Difficult Substrates (Steric Bulk)

For sterically hindered acids (e.g., tertiary alpha-carbons):

-

Increase HOBt·NH

to 4.0 equiv. -

Switch solvent to NMP (N-methylpyrrolidone) for higher thermal stability.

-

Allow reaction time to extend to 24 hours.

Safety & Handling (Trustworthiness)

-

HOBt Explosivity: Anhydrous HOBt is classified as an explosive (Class 1.3). However, HOBt·NH

and HOBt hydrate (wetted with >20% water) are significantly more stable. Always handle these solids with care, avoiding friction or shock. -

EDC Toxicity: Carbodiimides are sensitizers. Avoid inhalation.

-

Ammonia Release: Although not a gas cylinder, the reaction headspace will contain ammonia. Work in a well-ventilated fume hood.

References

-

Schwindt, M. A., et al. (1994). "A Convenient Synthesis of Primary Amides using 1-Hydroxybenzotriazole Ammonium Salt". Tetrahedron Letters, 35(50), 9113-9116.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

-

BenchChem. (2025).[1] "1H-Benzotriazole, 1-hydroxy-, ammonium salt Properties and Applications".

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. CN103992284A - Preparation method of 1-hydroxymethyl benzotriazole - Google Patents [patents.google.com]

Application Notes and Protocols: The Role of 1-Hydroxybenzotriazole (HOBt) and its Derivatives in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 1-Hydroxybenzotriazole (HOBt) and its associated ammonium and uronium salts, pivotal reagents in modern medicinal chemistry. Moving beyond a simple recitation of facts, this document elucidates the fundamental mechanisms, practical applications, and critical safety protocols associated with HOBt-mediated coupling reactions. We will detail not only its canonical role in peptide synthesis but also its broader utility in the construction of complex amide bonds central to many pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize amide bond formation, minimize side reactions, and ensure laboratory safety.

Introduction: The Enduring Challenge of Amide Bond Formation

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast number of small-molecule drugs.[1][2] The seemingly straightforward condensation of a carboxylic acid and an amine is often challenging, particularly with sterically hindered substrates, electron-deficient amines, or chiral centers prone to racemization.[1][3] Direct condensation requires harsh conditions that are incompatible with sensitive functional groups. This necessitates the use of coupling reagents to activate the carboxylic acid, transforming it into a highly reactive intermediate that readily undergoes aminolysis under mild conditions.[4]

Introduced in the 1970s, 1-Hydroxybenzotriazole (HOBt) revolutionized this field.[1][5][6] When used as an additive with carbodiimides like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), HOBt dramatically enhances reaction rates and, most critically, suppresses the racemization of chiral carboxylic acids.[6][7][8] This guide will dissect the role of HOBt, its more advanced aminium/uronium salt derivatives (e.g., HBTU), and provide actionable protocols for their effective use.

The HOBt Mechanism: A Tale of Two Intermediates

The efficacy of HOBt lies in its ability to divert a reactive, yet problematic, intermediate into a more productive pathway.[5][9]

-

Carbodiimide Activation: The process begins with the reaction of a carboxylic acid with a carbodiimide (e.g., DCC, EDC), forming a highly reactive O-acylisourea intermediate.[1][5]

-

The Problematic Pathway: This O-acylisourea is unstable. It can be attacked by the desired amine (productive path), but it can also rearrange into a stable, unreactive N-acylurea byproduct, consuming starting material and complicating purification.[1][8] Crucially, it is also highly prone to causing racemization of the activated amino acid's α-carbon.[1][5]

-

HOBt to the Rescue: HOBt acts as a nucleophilic trap. It rapidly intercepts the O-acylisourea intermediate to form a new active species, the OBt-ester (1-acyloxybenzotriazole).[5][10] This HOBt active ester is more stable than the O-acylisourea, which significantly reduces the rate of racemization.[7] However, it remains sufficiently reactive to be efficiently attacked by the amine nucleophile to form the desired amide bond, releasing HOBt as a byproduct.[5]

This mechanistic intervention is the cornerstone of HOBt's utility, leading to higher yields, cleaner reaction profiles, and superior stereochemical fidelity.[10]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. bachem.com [bachem.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing 1-Hydroxybenzotriazole and its Ammonium Salt

Introduction: The Enduring Role of 1-Hydroxybenzotriazole in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern drug discovery and biochemical research, relies on the efficient and high-fidelity formation of amide bonds between amino acids.[1] The success of SPPS hinges on the use of coupling reagents that activate the C-terminus of a protected amino acid, facilitating its reaction with the N-terminus of the growing peptide chain anchored to a solid support. However, this activation process is not without its challenges, most notably the risk of racemization at the chiral center of the activated amino acid, which can lead to the formation of undesired diastereomeric peptides.[2][3][4]

1-Hydroxybenzotriazole (HOBt) has long been a pivotal additive in SPPS, renowned for its ability to mitigate racemization and enhance coupling efficiency.[2][3][4] When used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), HOBt acts by converting the highly reactive and unstable O-acylisourea intermediate into a more stable and reactive HOBt-ester.[2][5][6] This active ester intermediate is less susceptible to racemization and readily reacts with the free amine of the peptide chain, ensuring the stereochemical integrity of the final product.[2][5] This guide provides a comprehensive overview of the application of HOBt and its ammonium salt derivative in SPPS, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Mechanism of HOBt-Mediated Coupling: A Closer Look